N,N'-Diacetylethylenediamine
Overview
Description
N,N’-Diacetylethylenediamine is a chemical compound with the linear formula C6H12N2O2 . It is used in various applications, including as a bleach activator in laundry detergents .
Synthesis Analysis
The synthesis of N,N’-Diacetylethylenediamine involves two steps. The first step involves the acetylation of ethylenediamine with acetic acid to produce N,N’-diacetylethylenediamine (DAED). In the second step, DAED is further acetylated with acetic anhydride to produce N,N’-Diacetylethylenediamine . This process can be carried out in a xylene medium .Molecular Structure Analysis
The molecular structure of N,N’-Diacetylethylenediamine consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 144.17 . The molecule contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 secondary amides .Chemical Reactions Analysis
N,N’-Diacetylethylenediamine is known to react with hydrogen peroxide in the presence of bleach activators to form peracids. This reaction depends on the pH values of the bleaching solutions and involves a nucleophilic substitution of the acid derivative by the peroxide anion (HOO−) .Physical And Chemical Properties Analysis
N,N’-Diacetylethylenediamine is a solid substance at 20°C . It is soluble in water . The compound has a molecular weight of 144.17 .Scientific Research Applications
Application in Detergents and Disinfectants
- Specific Scientific Field : Chemistry, specifically the formulation of detergents and disinfectants .
- Summary of the Application : N,N,N’,N’-tetraacetylethylenediamine (TAED) is used as an activator for persodiums (perborates, alkaline percarbonates, etc.) that are part of the composition of modern detergents. It helps to wash away stains and dirt agents efficiently, even at low temperatures. It also has remarkable disinfectant properties without affecting cloth, colors, or attacking the skin .
- Methods of Application or Experimental Procedures : The synthesis of TAED is approached in two steps, using ethylenediamine as a basic raw material. This is acetylated in the first step with acetic acid to give N,N’-diacetylethylenediamine (DAED), which is then acetylated with acetic anhydride up to TAED. Both steps of the process are accomplished in a xylene medium .
Application in the Synthesis of Oligonucleotides
- Specific Scientific Field : Biochemistry, specifically the synthesis of oligonucleotides .
- Summary of the Application : N,N-Diethylethylenediamine is used in the oxidative amidation of hydrogen phosphonate diesters, which is a key step in the synthesis of oligonucleotides .
Application in the Development of Imaging Agents for Melanoma
- Specific Scientific Field : Medical imaging, specifically the development of imaging agents for melanoma .
- Summary of the Application : Compounds containing aromatic (benzene or pyridine) and N,N-diethylethylenediamine groups have been used for the development of melanin-targeted PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) imaging agents for melanoma .
Application in the Synthesis of TAED Derivatives
- Specific Scientific Field : Chemistry, specifically the synthesis of TAED derivatives .
- Summary of the Application : N,N’-Diacetylethylenediamine is used in the synthesis of two TAED derivatives, N,N,N’,N’-tetracetylpropylene-1,2-diamine (TA(Me)ED) and N,N,N’-triacetylpropylene-1,2-diamine (TriA(Me)ED), through the acetylation of propylene-1,2-diamine .
- Methods of Application or Experimental Procedures : The hydrolytic and perhydrolytic activity of the imide molecules were studied by HPLC to elucidate the structure–function relationship .
- Results or Outcomes : Due to the increased steric hindrance imparted by the α-methyl group close to the imide, TA(Me)ED and TriA(Me)ED exhibited higher hydrolytic stability than TAED, with the hydrolytic rate constants (kH) at pH 8.0 decreased by 58% and 84% for TA(Me)ED and TriA(Me)ED, respectively . On the other hand, TA(Me)ED and TriA(Me)ED showed comparable perhydrolytic activity with TAED in the presence of peroxide, enabling similar bleaching effect of a model food dye at room temperature .
Safety And Hazards
N,N’-Diacetylethylenediamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
N-(2-acetamidoethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYIBZHOMJZDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236132 | |
Record name | N,N'-Diacetylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diacetylethylenediamine | |
CAS RN |
871-78-3 | |
Record name | N,N′-Diacetylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diacetylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 871-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Diacetylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethylenedi(diacetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIACETYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXN3K5812F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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